molecular formula C9H12N2O B1352538 3-Anilinopropanamide CAS No. 21017-47-0

3-Anilinopropanamide

Cat. No. B1352538
CAS RN: 21017-47-0
M. Wt: 164.2 g/mol
InChI Key: BNXCBLMAWSXTKD-UHFFFAOYSA-N
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Description

3-Anilinopropanamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.204 . It is used for proteomics research .


Synthesis Analysis

Substituted 3-anilinopropanamides were converted to N-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine in up to 41% yield . Unprotected aniline nitrogen had been observed to inhibit facile cyclization. An attempt was therefore made to protect the N by acetylation prior to cyclization .


Molecular Structure Analysis

The molecular structure of 3-Anilinopropanamide is represented by the formula C9H12N2O .


Chemical Reactions Analysis

In the synthesis process, substituted 3-anilinopropanamides were converted to N-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine . Unprotected aniline nitrogen had been observed to inhibit facile cyclization .


Physical And Chemical Properties Analysis

3-Anilinopropanamide is a powder that should be stored at room temperature . Its melting point is 55-56°C .

Scientific Research Applications

Synthesis of N-Benzyl Derivatives

One known application involves the synthesis of N-benzyl derivatives from substituted 3-anilinopropanamides via an uncatalyzed amine exchange reaction with benzylamine . This process has been observed to yield up to 41% and is significant for further chemical synthesis and research.

Cyclization to Tetrahydroquinoline Derivatives

Another application is the cyclization of N-benzyl-3-anilinopropanamides to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline derivatives . This reaction is notable for its potential use in creating compounds with medicinal properties.

Potential for Nanomedicine

While not directly linked to 3-Anilinopropanamide, research in nanomedicine spans a multitude of areas, including drug delivery, vaccine development, antibacterial agents, diagnosis and imaging tools . It’s possible that 3-Anilinopropanamide could play a role in the development of nanomedicine applications due to its chemical properties.

Gold Nanorod Synthesis

There is also research on using related compounds such as 3-aminophenol for the synthesis of gold nanorods (AuNRs), which have applications in medical imaging and treatment . Although this does not directly involve 3-Anilinopropanamide, it suggests potential avenues for its use in similar nanotechnology applications.

properties

IUPAC Name

3-anilinopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXCBLMAWSXTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429267
Record name 3-anilinopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21017-47-0
Record name 3-(Phenylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21017-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-anilinopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Anilinopropanamides be modified to incorporate a benzyl group on the amide nitrogen, and if so, what synthetic strategy can be employed?

A2: Yes, 3-Anilinopropanamides can be converted to their N-benzyl derivatives. This is achieved through an uncatalyzed amine exchange reaction using benzylamine as the reagent []. This method has been shown to be successful, albeit with moderate yields (up to 41%), highlighting the potential for further optimization of this synthetic approach [].

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